molecular formula C18H16N4O3S B11010801 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11010801
M. Wt: 368.4 g/mol
InChI Key: MTZVUBDRKMFRCT-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that features an indole moiety, a thiazolo[3,2-a]pyrimidine ring, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group in the thiazolo[3,2-a]pyrimidine ring can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the carbonyl group can yield alcohol derivatives .

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The thiazolo[3,2-a]pyrimidine ring can mimic purine structures, allowing it to bind to biological targets such as DNA and proteins . This interaction can lead to the inhibition of key enzymes and pathways involved in disease processes, making the compound a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to the combination of the indole and thiazolo[3,2-a]pyrimidine moieties in a single molecule. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse biological activities .

Properties

Molecular Formula

C18H16N4O3S

Molecular Weight

368.4 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)indol-4-yl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H16N4O3S/c1-25-9-7-21-6-5-12-14(3-2-4-15(12)21)20-16(23)13-11-19-18-22(17(13)24)8-10-26-18/h2-6,8,10-11H,7,9H2,1H3,(H,20,23)

InChI Key

MTZVUBDRKMFRCT-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)C3=CN=C4N(C3=O)C=CS4

Origin of Product

United States

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